2-butylsulfanyl-3-(cyclopentylmethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one
Overview
Description
2-butylsulfanyl-3-(cyclopentylmethyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one is a complex organic compound known for its unique spirocyclic structure. This compound belongs to the class of benzo[h]quinazolines, which are known for their diverse biological activities, including antibacterial, antitumor, and anti-monoamine oxidase properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butylsulfanyl-3-(cyclopentylmethyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one involves multiple steps. One common method starts with the reaction of ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate with benzoyl isothiocyanate to produce ethyl 4’-(3-benzoylthioureido)-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate. This intermediate undergoes cyclization in the presence of potassium hydroxide (KOH) to form 2-thioxo-2,3-dihydro-1’H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one. The final step involves the condensation of this compound with various halides in the presence of KOH to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-butylsulfanyl-3-(cyclopentylmethyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halides and other nucleophiles can be used in the presence of bases like KOH.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The exact mechanism of action of 2-butylsulfanyl-3-(cyclopentylmethyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in bacterial growth and tumor cell proliferation. The sulfur atom in the butylsulfanyl group may play a crucial role in its biological activity by forming covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
2-thioxo-2,3-dihydro-1’H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one: Shares a similar spirocyclic structure and exhibits comparable biological activities.
2-(Butylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one: Another derivative with similar chemical properties.
Uniqueness
2-butylsulfanyl-3-(cyclopentylmethyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one is unique due to its specific spirocyclic structure and the presence of both butylsulfanyl and cyclopentylmethyl groups. These structural features contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-butylsulfanyl-3-(cyclopentylmethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2OS/c1-2-3-17-31-26-28-24-22-14-8-7-13-21(22)18-27(15-9-4-10-16-27)23(24)25(30)29(26)19-20-11-5-6-12-20/h7-8,13-14,20H,2-6,9-12,15-19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUSNFDCNULYHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(=O)N1CC3CCCC3)C4(CCCCC4)CC5=CC=CC=C52 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365740 | |
Record name | 2-butylsulfanyl-3-(cyclopentylmethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5705-06-6 | |
Record name | 2-butylsulfanyl-3-(cyclopentylmethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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